molecular formula C16H20N4O2 B6599844 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 107464-75-5

8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

货号 B6599844
CAS 编号: 107464-75-5
分子量: 300.36 g/mol
InChI 键: NFJWUJHASSHJIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CPT-1) is a novel purine-based compound that has been recently developed as a potential therapeutic agent for a wide range of diseases. CPT-1 is a synthetic molecule with a structure similar to that of caffeine, but with a few additional functional groups. CPT-1 has been investigated for its potential use in the treatment of various types of cancer, neurological disorders, and metabolic diseases.

作用机制

8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to act through multiple mechanisms of action. In particular, this compound has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cyclin-dependent kinase (CDK). Additionally, this compound has been shown to act as an antioxidant, and to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cyclin-dependent kinase (CDK). Additionally, this compound has been shown to act as an antioxidant, and to inhibit the production of inflammatory cytokines. This compound has also been shown to have anti-cancer activity, as well as neuroprotective effects in animal models of Parkinson’s disease.

实验室实验的优点和局限性

8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. In particular, this compound is a relatively stable compound, and is relatively easy to synthesize. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, this compound is a relatively new compound, and as such, there is still much to be learned about its mechanism of action and potential side effects.

未来方向

In order to further explore the potential of 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, there are several possible future directions of research. First, more research is needed to better understand the mechanism of action of this compound, and to identify potential side effects. Additionally, further studies are needed to explore the potential of this compound as a therapeutic agent for a variety of diseases, including cancer, neurological disorders, and metabolic diseases. Finally, further research is needed to explore the potential of this compound as an anti-aging agent, as well as its potential use in the treatment of other conditions, such as cardiovascular disease, Alzheimer’s disease, and arthritis.

科学研究应用

8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential use in the treatment of various types of cancer, neurological disorders, and metabolic diseases. In particular, this compound has been shown to have anti-cancer activity in several types of cancer cells, including breast cancer, prostate cancer, and melanoma. This compound has also been studied for its potential use as an anti-neurodegenerative agent, as it has been shown to have neuroprotective effects in animal models of Parkinson’s disease. Additionally, this compound has been studied for its potential use in the treatment of metabolic diseases, such as diabetes and obesity.

属性

IUPAC Name

8-cyclopentyl-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h3-4,11H,1-2,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJWUJHASSHJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-[3-(dimethylamino)propyl]-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-di-2-propenyl-1H-purine-8-yl)benzenesulfonamide, or the monohydrochloride salt thereof and
Name
N-[3-(dimethylamino)propyl]-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-di-2-propenyl-1H-purine-8-yl)benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。